Convulsion Risk: Quantified Adverse Event Profile Precluded Clinical Use of SL-164
The primary differentiating factor for SL-164 is its significantly elevated risk of inducing convulsions, a factor that led to the cessation of its clinical development [1]. Unlike methaqualone, which also carries a convulsion risk at high or overdose levels, the pro-convulsant profile of SL-164 was deemed too severe for therapeutic application [1]. This class-level inference, comparing the compound to the parent methaqualone, is consistently cited across authoritative sources [1].
| Evidence Dimension | Relative Convulsion Risk |
|---|---|
| Target Compound Data | Development halted specifically due to a higher risk of convulsions [1]. |
| Comparator Or Baseline | Methaqualone (associated with convulsions primarily in overdose) [1]. |
| Quantified Difference | Not quantifiable with a numeric value, but cited as the qualitative reason for discontinuation. |
| Conditions | Preclinical and clinical development assessment. |
Why This Matters
For research into sedative-hypnotic safety or neurotoxicology, SL-164 serves as a critical comparator compound with a clearly defined and divergent adverse event profile.
- [1] Saito C, Sakai S, Yukawa Y, Yamamoto H, Takagi H. Pharmacological studies on 2-methyl-3(2'-methyl-4'-chlorophenyl)-5-chloro-4[H)-quinazolinone (SL-164). Arzneimittelforschung. 1969;19(12):1945-1949. View Source
